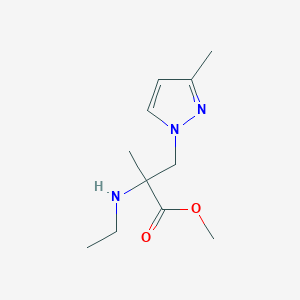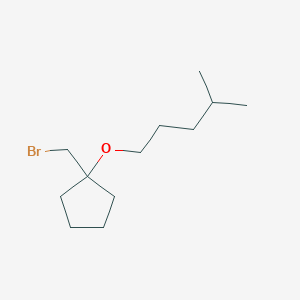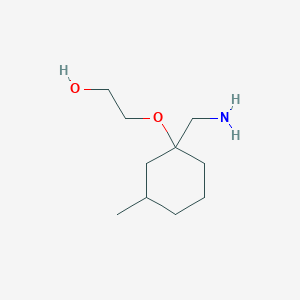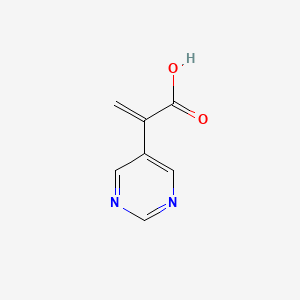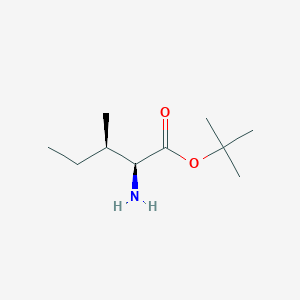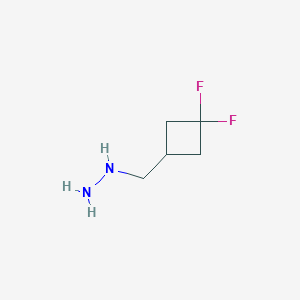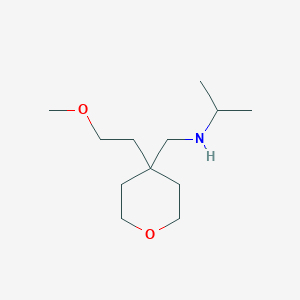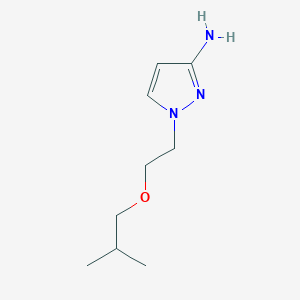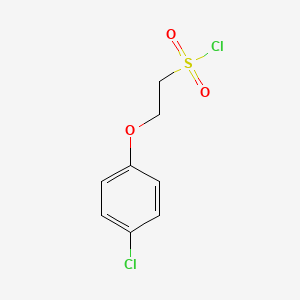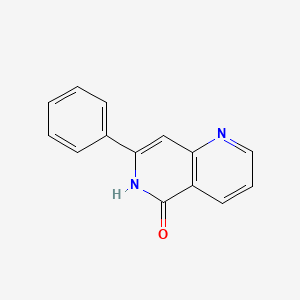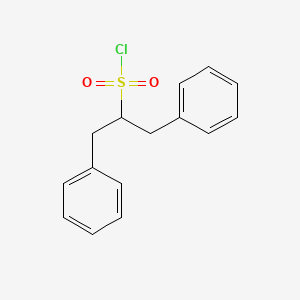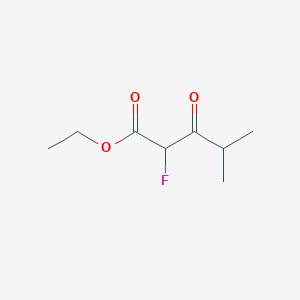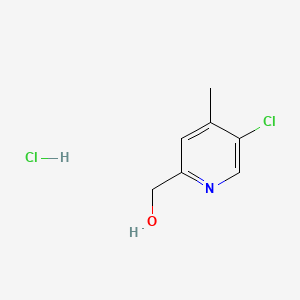
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the fifth position, a methyl group at the fourth position, and a methanol group at the second position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of a methanol group. One common method includes:
Chlorination: 4-methylpyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the fifth position.
Methanol Introduction: The chlorinated product is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the second position.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methylpyridin-2-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 4-Methylpyridin-2-yl)methanol.
Substitution: 5-Amino-4-methylpyridin-2-yl)methanol or 5-Mercapto-4-methylpyridin-2-yl)methanol.
Scientific Research Applications
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2-yl)methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
5-Chloro-2-methylpyridin-4-yl)methanol: The positions of the chloro and methyl groups are reversed, leading to distinct properties.
5-Chloro-4-methylpyridin-2-yl)ethanol: Contains an ethanol group instead of a methanol group, affecting its solubility and reactivity.
Uniqueness
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methanol group provides opportunities for further functionalization.
Properties
Molecular Formula |
C7H9Cl2NO |
|---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
(5-chloro-4-methylpyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-2-6(4-10)9-3-7(5)8;/h2-3,10H,4H2,1H3;1H |
InChI Key |
UECLLRBQHYKDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


